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1,4-Dioxaspiro[4.5]decan-6-amine

Cat. No.: B3068697
CAS No.: 731858-91-6
M. Wt: 157.21 g/mol
InChI Key: OGSUWVLDPAKUDB-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Systems in Modern Organic Chemistry

Spirocycles, which are ring systems where two rings are joined by a single common atom, are gaining increasing attention in modern organic chemistry, particularly in the realm of drug discovery. tandfonline.combldpharm.com Their inherent three-dimensional nature allows for the creation of molecules that can interact with biological targets in a more specific and effective manner compared to flatter aromatic systems. tandfonline.com This three-dimensionality is a key advantage, as it enables the projection of functional groups in multiple directions, facilitating better binding to the complex three-dimensional sites of proteins. tandfonline.com

Furthermore, spirocyclic systems contribute to a higher fraction of sp3 hybridized carbons in a molecule, a characteristic that has been linked to a greater probability of success in clinical trials. bldpharm.com The inclusion of spirocycles can also favorably modulate a molecule's physicochemical properties, such as water solubility and metabolic stability. tandfonline.combldpharm.com While the synthesis of these complex structures can be challenging due to the presence of a quaternary carbon atom, ongoing research is continuously developing new and efficient synthetic methods. tandfonline.com

Overview of Dioxaspirodecane Scaffold Architectures and Nomenclature

The term "dioxaspirodecane" refers to a bicyclic system containing a total of ten atoms, including two oxygen atoms, with the two rings connected by a spiro junction. The nomenclature specifies the position of the oxygen atoms and the size of each ring. For instance, in 1,4-dioxaspiro[4.5]decane, the numbers 1 and 4 denote the positions of the oxygen atoms in the decane (B31447) system. The numbers in the brackets, [4.5], indicate the number of atoms in each ring, excluding the spiro atom. In this case, one ring has four atoms (the dioxolane ring) and the other has five atoms (the cyclohexane (B81311) ring), connected by the spiro atom.

Various isomers of dioxaspirodecane exist, such as 1,6-dioxaspiro[4.5]decane, which is found in nature as a component of the pheromone of the Paravespula vulgaris wasp. semanticscholar.org The specific arrangement of the rings and the position of the heteroatoms significantly influence the molecule's shape, stereochemistry, and ultimately its biological activity. semanticscholar.orgwikipedia.org

Positioning 1,4-Dioxaspiro[4.5]decan-6-amine within the Landscape of Amine and Spiroketal Chemistry

This compound is a molecule that combines the structural features of both an amine and a spiroketal. The amine group provides a site for basicity and nucleophilicity, allowing it to participate in a wide range of chemical reactions, such as nucleophilic substitutions and reductive aminations. The spiroketal portion, specifically the 1,4-dioxaspiro[4.5]decane core, imparts conformational rigidity to the molecule. This rigidity can be advantageous in medicinal chemistry, as it reduces the entropic penalty upon binding to a biological target.

The synthesis of this compound often involves the initial formation of the spiroketal from cyclohexanone (B45756) and ethylene (B1197577) glycol, followed by the introduction of the amine group. A common synthetic strategy is the reductive amination of the corresponding ketone, 1,4-dioxaspiro[4.5]decan-6-one.

Research Avenues for Dioxaspiro[4.5]decane-Based Compounds

The unique structural characteristics of dioxaspiro[4.5]decane derivatives make them attractive targets for various research applications. In medicinal chemistry, these compounds are explored as scaffolds for the development of new therapeutic agents. For example, derivatives of 2,8-diazaspiro[4.5]decane have been identified as potent inhibitors of soluble epoxide hydrolase, showing potential as orally active agents for treating hypertension. researchgate.net

Furthermore, the spirocyclic core is utilized in the creation of screening libraries and in diversity-oriented synthesis to explore new chemical space. tandfonline.com The ability to functionalize the dioxaspirodecane scaffold at various positions allows for the generation of a wide range of analogs with diverse biological activities. Research is also focused on developing novel synthetic routes to access these complex molecules more efficiently. acs.org The study of their structure-activity relationships provides valuable insights for the design of future spirocyclic compounds with tailored properties.

PropertyValue
Molecular FormulaC₈H₁₅NO₂
Molecular Weight157.21 g/mol
InChI KeyKDAFVGCPLFJMHY-UHFFFAOYSA-N
Common Precursor1,4-dioxaspiro[4.5]decan-6-one
Key Structural FeaturesSpirocyclic, Amine, Ketal

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO2 B3068697 1,4-Dioxaspiro[4.5]decan-6-amine CAS No. 731858-91-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-dioxaspiro[4.5]decan-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-7-3-1-2-4-8(7)10-5-6-11-8/h7H,1-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSUWVLDPAKUDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(C1)N)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1,4 Dioxaspiro 4.5 Decan 6 Amine and Analogous Dioxaspiro 4.5 Decanes

General Strategies for Dioxaspiro[4.5]decane Core Construction

The formation of the 1,4-dioxaspiro[4.5]decane scaffold, a type of spiroketal, is the foundational step in the synthesis of the target amine. nih.gov Spiroketals are a class of spiro compounds characterized by a central carbon atom shared by two heterocyclic rings, each containing an oxygen atom adjacent to the spiro-carbon. nih.gov The construction of this core can be achieved through several reliable methods.

Cyclization and Ring-Closing Approaches

Cyclization reactions are a cornerstone of spiroketal synthesis. A common and thermodynamically controlled method involves the acid-catalyzed cyclization of a dihydroxyketone precursor. researchgate.net While effective, the stereochemical outcome of such reactions can be influenced by multiple competing factors that govern product stability. researchgate.netresearchgate.net

More advanced, kinetically controlled strategies have been developed to afford greater stereocontrol. These include hetero-Diels-Alder reactions, which can construct the spiroketal fragment with a high degree of stereoselectivity. researchgate.net Additionally, cascade reactions catalyzed by transition metals like gold, iridium, and copper offer efficient routes. For instance, a synergistic gold(I) and scandium(III) catalysis enables an ultrafast [4+2] cycloaddition to form benzannulated spiroketals. ugm.ac.id Similarly, sequential gold and iridium catalysis can be used in the enantioselective cascade reaction between racemic 2-(1-hydroxyallyl)phenols and alkynols to produce spiroketals with excellent enantioselectivity. organic-chemistry.org One-pot strategies, such as the Ugi four-component reaction followed by an SN2-cyclization, have also been reported for synthesizing related heterocyclic structures like 2,5-diketopiperazines, highlighting the versatility of multicomponent cyclization strategies. wikipedia.org

Acetalization of Cyclohexanone (B45756) Derivatives

The most direct and widely used method for constructing the 1,4-dioxaspiro[4.5]decane core is the acetalization (or ketalization) of a corresponding cyclohexanone derivative. acs.org This reaction involves treating the ketone with ethylene (B1197577) glycol, typically in the presence of an acid catalyst, to form the five-membered dioxolane ring fused at the spiro center.

The reaction is generally carried out by heating the cyclohexanone derivative and ethylene glycol in a solvent like toluene, with a catalytic amount of an acid such as p-toluenesulfonic acid. researchgate.net A Dean-Stark apparatus is often employed to remove the water formed during the reaction, which drives the equilibrium towards the formation of the ketal. researchgate.net This standard procedure is effective for a range of substituted cyclohexanones, including those with ester functionalities, leading to the corresponding 1,4-dioxaspiro[4.5]decane derivatives. researchgate.net Another approach involves the selective deketalization of 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane in an acidic solution, with acetic acid being an effective catalyst, to yield 1,4-dioxaspiro[4.5]decan-8-one. nih.gov

PrecursorCatalystSolventConditionsProductYieldReference
(1R,3S)-dimethyl 2-oxocyclohexane-1,3-dicarboxylatep-Toluene sulfonic acidTolueneReflux with Dean-Stark trap, 3 h(6R,10R)-Dimethyl 1,4-dioxaspiro[4.5]decane-6,10-dicarboxylate46% researchgate.net
1,4,9,12-Tetraoxadispiro[4.2.4.2]tetradecaneAcetic AcidWater65°C, 11 min1,4-Dioxaspiro[4.5]decan-8-one80% nih.gov
Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate1-butyl-3-methylimidazolium hydrogen sulfateNone (Ionic Liquid)110-132°C, 5.5 h1,4-Cyclohexanedione (B43130) monoethylene glycol ketal99.92% (crude) prepchem.com
Methyl 9,10-dihydroxyoctadecanoate & CyclohexanoneMontmorillonite (B579905) KSFNoneRoom Temp, 45 min (Sonication)Methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate45.12% prepchem.comchemicalbook.com

Sonochemical Synthesis Methods

Sonochemistry, which utilizes ultrasound to initiate or enhance chemical reactions, offers a green and efficient alternative for synthesis. rsc.org The phenomenon of acoustic cavitation, the formation and implosive collapse of bubbles in the liquid, generates localized hot spots with extreme temperatures and pressures, accelerating reaction rates. researchgate.netrsc.org

This method has been successfully applied to the synthesis of 1,4-dioxaspiro[4.5]decane derivatives. In one reported procedure, methyl 8-(3-octyl-1,4-dioxaspiro[4.5]decan-2-yl)octanoate was synthesized from methyl 9,10-dihydroxyoctadecanoate and cyclohexanone. prepchem.comchemicalbook.com The reaction was carried out using ultrasound irradiation for 45 minutes in the presence of montmorillonite KSF as a catalyst, achieving a yield of 45.12%. prepchem.comchemicalbook.com While homogeneous, purely ionic reactions like acid-catalyzed acetalization may show only marginal rate increases with sonication, heterogeneous systems are significantly accelerated due to enhanced mass transfer.

Targeted Synthesis of 1,4-Dioxaspiro[4.5]decan-6-amine

Once the dioxaspiro[4.5]decane core is established, typically as a ketone, the subsequent step is the introduction of the amine group at the C-6 position. This is most commonly achieved through reduction-based methodologies.

Reduction-Based Amine Formation from Precursors

The conversion of a ketone to an amine is a fundamental transformation in organic synthesis, with reductive amination and the reduction of oxime derivatives being two primary strategies.

Reductive Amination of 1,4-Dioxaspiro[4.5]decan-6-one: Reductive amination is a versatile, one-pot method for synthesizing primary, secondary, or tertiary amines from aldehydes or ketones. For the synthesis of this compound, the precursor ketone, 1,4-Dioxaspiro[4.5]decan-6-one, would be reacted with an ammonia (B1221849) source (like aqueous ammonia or ammonium (B1175870) formate) to form an intermediate imine or enamine, which is then reduced in situ to the desired primary amine. A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) being particularly effective because it is mild enough not to reduce the initial ketone but readily reduces the intermediate iminium ion. Catalytic hydrogenation using metal catalysts such as nickel or iridium complexes is also a powerful method for reductive amination.

Reduction of 1,4-Dioxaspiro[4.5]decan-6-one Oxime: An alternative two-step approach involves first converting the ketone to its corresponding oxime by reaction with hydroxylamine. The subsequent reduction of the C=N double bond of the oxime yields the primary amine. A variety of reducing agents are effective for this transformation, including zinc dust in the presence of an acid like acetic acid or a hydrogen source like ammonium formate. For asymmetric synthesis, the enantioselective borane (B79455) reduction of oxime ethers, catalyzed by chiral spiroborate esters, has proven highly effective for producing enantiopure primary amines with excellent yields and high enantiomeric excess. rsc.org This method has been applied to a range of oximes, demonstrating its potential for the stereocontrolled synthesis of chiral amines. nih.gov

MethodPrecursorReagents/CatalystKey FeaturesProduct TypeReference
Reductive AminationKetoneAmmonia source (e.g., NH₄OAc), Reducing agent (e.g., NaBH₃CN)One-pot procedure, versatile for 1°, 2°, 3° aminesPrimary Amine
Catalytic Reductive AminationKetoneNH₃, H₂, Ni-TA@SiO₂-800 catalystHeterogeneous catalysis, reusable catalystPrimary Amine
Oxime ReductionOximeZinc dust, Acetic acidSimple, high-yielding laboratory methodPrimary Amine
Asymmetric Oxime ReductionO-benzyloxime etherBH₃·THF, Chiral spiroborate ester catalystHigh enantioselectivity (up to 99% ee)Chiral Primary Amine rsc.org
HydrogenolysisN-benzyl aminePalladium hydroxide, H₂Debenzylation to form primary aminePrimary Amine

Direct Amine Functionalization Techniques

Direct amination methods that avoid the ketone intermediate represent a more advanced and atom-economical approach, though they are less common for this specific scaffold. One innovative strategy involves the direct, stereospecific amination of organoboron compounds.

In this approach, an alkylboronic ester, such as a pinacol (B44631) boronate, can be directly converted to the corresponding amine. The reaction proceeds by treating the boronic ester with an aminating agent like lithiated methoxyamine or a combination of methoxyamine and potassium tert-butoxide. This method is notable for its stereospecificity, meaning the configuration of the carbon center is retained during the C-B to C-N bond transformation. To apply this to this compound, one would first need to synthesize the corresponding 1,4-dioxaspiro[4.5]decan-6-yl boronic ester. While this adds steps, the direct amination of the boronate offers a powerful tool for installing the amine group with high stereochemical fidelity, including at challenging tertiary centers.

Synthesis of Functionalized this compound Derivatives

The functionalization of the 1,4-dioxaspiro[4.5]decane system, particularly with an amine group at the C-6 position, can be achieved through several modern synthetic methodologies. These methods offer access to a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

Palladium-catalyzed aminocarbonylation represents a powerful tool for the introduction of amide functionalities into organic molecules. This methodology has been successfully applied to the synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides. The synthesis commences with 2-acetylcyclohexanone (B32800), which undergoes a series of transformations including ethylene ketal formation, hydrazone generation, and subsequent iodination to yield 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane. This key iodoalkene intermediate is then subjected to palladium-catalyzed aminocarbonylation with various amine nucleophiles, including amino acid methyl esters, to afford the corresponding acrylamide (B121943) derivatives in high yields.

A notable aspect of this strategy is the ability to achieve selective aminocarbonylation. For instance, in substrates possessing both iodo-aryl and iodo-alkenyl functionalities, the more reactive iodo-vinyl group can be selectively carbonylated under atmospheric pressure of carbon monoxide. Current time information in Bangalore, IN. This chemoselectivity allows for the stepwise functionalization of di-iodinated substrates, offering a route to more complex molecular architectures.

Table 1: Palladium-Catalyzed Aminocarbonylation of 6-(1-Iodovinyl)-1,4-dioxaspiro[4.5]decane

Amine Nucleophile Product Yield (%)
Morpholine 2-(1,4-Dioxaspiro[4.5]decan-6-yl)-1-morpholino-2-propen-1-one 85
Piperidine (B6355638) 2-(1,4-Dioxaspiro[4.5]decan-6-yl)-1-(piperidin-1-yl)-2-propen-1-one 88
Glycine methyl ester Methyl 2-(2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamido)acetate 75

The Mannich reaction, a three-component condensation involving an active hydrogen compound, an aldehyde, and a primary or secondary amine, is a cornerstone of C-C bond formation in organic synthesis. nih.gov Its application in the functionalization of dioxaspirodecane systems is exemplified by the reaction of 1,4-cyclohexanedione monoethylene ketal, a close precursor to the 1,4-dioxaspiro[4.5]decan-8-one system. mun.ca

In a specific application, an organocatalytic Mannich-type reaction was employed for the synthesis of β-amino ketone derivatives. mun.ca The reaction of 1,4-cyclohexanedione monoethylene ketal with 4-benzyloxy-3-methoxy-β-nitrostyrene in the presence of an organocatalyst and an acid cocatalyst in DMF resulted in the formation of (S)-7-((R)-1-(4-(benzyloxy)-3-methoxyphenyl)-2-nitroethyl)-1,4-dioxaspiro[4.5]decan-8-one in high yield. mun.ca This intermediate, possessing a newly formed C-C bond and a nitro group, can be further elaborated to introduce the desired amine functionality through reduction of the nitro group. The diastereoselectivity of the Mannich reaction is a critical aspect, often controlled by the choice of catalyst and reaction conditions.

The synthesis of enantiomerically pure this compound derivatives can be effectively achieved through the asymmetric hydrogenation of prochiral ketone precursors. A notable example is the ruthenium-catalyzed asymmetric hydrogenation of racemic 6-aryl-1,4-dioxaspiro[4.5]decan-7-ones. chemicalbook.com This dynamic kinetic resolution strategy allows for the synthesis of functionalized chiral β-aryl cyclohexanols with high enantioselectivity (up to 99% ee) and in high yields. chemicalbook.com

The process utilizes a chiral spiro ruthenium catalyst, which facilitates the highly stereoselective reduction of the ketone. chemicalbook.com The resulting chiral alcohol can then be converted to the corresponding amine via standard functional group interconversions, such as mesylation followed by nucleophilic substitution with an amine source or through a Mitsunobu reaction followed by hydrolysis. This method provides a powerful route to optically active and densely functionalized spirocyclic amines.

Table 2: Asymmetric Hydrogenation of Racemic 6-Aryl-1,4-dioxaspiro[4.5]decan-7-ones

Aryl Substituent Catalyst Diastereomeric Ratio (dr) Enantiomeric Excess (ee, %)
Phenyl (Ra,S,S)-Ru-catalyst >99:1 99
4-Methoxyphenyl (Ra,S,S)-Ru-catalyst >99:1 98
4-Chlorophenyl (Ra,S,S)-Ru-catalyst >99:1 99

Organolithium reagents are potent nucleophiles and strong bases that are widely used in organic synthesis for the formation of carbon-carbon bonds. masterorganicchemistry.com Their reaction with carbonyl compounds, such as 1,4-dioxaspiro[4.5]decan-6-one, provides a direct route to tertiary alcohols. The addition of an organolithium reagent to the ketone proceeds via nucleophilic attack on the carbonyl carbon, forming a lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding tertiary alcohol. masterorganicchemistry.com

This methodology allows for the introduction of a wide variety of alkyl, aryl, and vinyl substituents at the C-6 position of the spirocyclic framework. The resulting tertiary alcohol can then be further functionalized. For example, it can be converted to the corresponding amine through a Ritter reaction or by dehydration to an alkene followed by hydroamination. The choice of the organolithium reagent and the reaction conditions can influence the stereochemical outcome of the addition, particularly in cases where the adjacent stereocenters can direct the approach of the nucleophile.

Radical reactions offer unique pathways for the construction of complex cyclic systems. While specific examples of radical-based syntheses targeting this compound are not extensively documented, the principles of radical cyclization are highly applicable to the formation of spirocyclic frameworks. For instance, the cyclization of an aryl radical onto an appropriately positioned double bond or another functional group can lead to the formation of a spirocyclic system.

A relevant strategy involves the radical cyclization of an aryl radical at the ipso position of a p-O-aryl-substituted acetamide (B32628) or benzamide, which generates oxindoles or quinolones bearing spirocyclohexadienone rings. nih.gov Although this example does not form a dioxaspiro system directly, it demonstrates the feasibility of using radical cyclization to construct spirocycles. A hypothetical approach for the synthesis of a dioxaspiro[4.5]decane system could involve the radical cyclization of a precursor containing the dioxolane moiety and a suitably positioned radical precursor and acceptor.

The 1,4-dioxaspiro[4.5]decane scaffold can serve as a versatile building block for the synthesis of more complex, fused heterocyclic systems. The inherent functionality of derivatives such as this compound or the corresponding ketones and alcohols can be exploited to construct adjacent or fused rings.

One approach involves the reaction of a 1,4-dioxaspiro[4.5]decane derivative with a bifunctional reagent to form a new heterocyclic ring. For example, the reaction of an amino alcohol derivative of 1,4-dioxaspiro[4.5]decane with a phosgene (B1210022) equivalent could lead to the formation of a fused oxazolidinone ring. Similarly, condensation reactions of a diamine derivative could be used to construct fused pyrazine (B50134) or diazepine (B8756704) rings. The synthesis of spiro-piperidine systems, which can be considered a type of fused system, has been extensively reviewed and often involves the formation of the piperidine ring on a pre-existing carbocyclic or heterocyclic ring. masterorganicchemistry.com These strategies can be adapted to start from a functionalized 1,4-dioxaspiro[4.5]decane precursor.

Introduction of Acetonitrile (B52724) and Alcohol Functionalities onto the Spirocyclic Scaffold

The functionalization of the 1,4-dioxaspiro[4.5]decane scaffold with alcohol and acetonitrile groups is a key step in the synthesis of various derivatives for potential applications in medicinal chemistry and materials science. These functionalities can serve as handles for further molecular elaboration.

Alcohol Functionalities

The introduction of a hydroxyl group onto the cyclohexane (B81311) ring of the spirocyclic system can be achieved through several synthetic routes. One documented method involves the ring-opening of a spiro-epoxide. For instance, the reaction of spiro[7-oxabicyclo[4.1.0]heptane-3,2'- Current time information in Bangalore, IN.prepchem.comdioxolane] with methyl(phenylmethyl)amine in the presence of water at 90°C yields trans-7-[methyl(phenylmethyl)amino]-1,4-dioxaspiro[4.5]decan-8-ol. prepchem.com This reaction proceeds with high yield and affords the trans-amino alcohol, which can be a valuable intermediate for more complex molecules. prepchem.com

Another straightforward approach to obtaining an alcohol-functionalized spirocycle is the ketalization of a hydroxy-substituted cyclohexanone. The reaction of 4-hydroxycyclohexanone (B83380) with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid in benzene, with azeotropic removal of water, provides 8-hydroxy-1,4-dioxaspiro[4.5]decane. The starting hydroxy-ketone can be prepared by the oxidation of cyclohexane-1,4-diol. researchgate.net

A key intermediate for many of these syntheses is 1,4-dioxaspiro[4.5]decan-8-one, which can be synthesized from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane via a selective deketalization in an acidic solution. researchgate.net This ketone can then be reduced to the corresponding alcohol, providing another entry point to hydroxylated derivatives.

Table 1: Synthesis of Alcohol-Functionalized 1,4-Dioxaspiro[4.5]decanes

Starting MaterialReagents and ConditionsProductYieldReference
Spiro[7-oxabicyclo[4.1.0]heptane-3,2'- Current time information in Bangalore, IN.prepchem.comdioxolane]Methyl(phenylmethyl)amine, water, 90°Ctrans-7-[Methyl(phenylmethyl)amino]-1,4-dioxaspiro[4.5]decan-8-ol92% prepchem.com
4-HydroxycyclohexanoneEthylene glycol, p-toluenesulfonic acid, benzene, reflux8-Hydroxy-1,4-dioxaspiro[4.5]decaneNot specified

Acetonitrile Functionalities

A plausible route would begin with the reduction of the readily available 1,4-dioxaspiro[4.5]decan-8-one to the corresponding 1,4-dioxaspiro[4.5]decan-8-ol. researchgate.net The resulting alcohol can then be converted into a good leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride in the presence of a base like pyridine (B92270). Subsequent reaction of this sulfonate ester with sodium or potassium cyanide in a polar aprotic solvent, such as DMSO or DMF, would yield the desired (1,4-dioxaspiro[4.5]decan-8-yl)acetonitrile. This two-step process from the ketone is a standard and generally efficient method for achieving such a transformation.

Synthesis of Dioxaspiro-Substituted Triazoles

The 1,2,3-triazole moiety is a prominent feature in many biologically active compounds and functional materials. The copper(I)-catalyzed azide-alkyne Huisgen cycloaddition, often referred to as "click chemistry," is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This methodology can be applied to create triazoles bearing the 1,4-dioxaspiro[4.5]decane scaffold.

The key to this approach is the synthesis of a 1,4-dioxaspiro[4.5]decane derivative functionalized with either a terminal alkyne or an azide (B81097) group. A documented precursor for this reaction is 8-ethynyl-1,4-dioxaspiro[4.5]decane. nih.gov While the direct synthesis of this compound is not detailed in the provided results, its availability suggests that it can be prepared, likely from the corresponding ketone, 1,4-dioxaspiro[4.5]decan-8-one, through reaction with an acetylide anion.

Once 8-ethynyl-1,4-dioxaspiro[4.5]decane is obtained, it can be reacted with a variety of organic azides in the presence of a copper(I) catalyst to furnish the corresponding 1,4-disubstituted-1,2,3-triazoles. The reaction is typically carried out in a range of solvents, including mixtures of water and t-butanol or THF, and often uses a copper(II) salt, such as copper(II) sulfate, with a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ.

Table 2: Proposed Synthesis of a Dioxaspiro-Substituted Triazole via Click Chemistry

StepReactant 1Reactant 2ConditionsIntermediate/Product
18-Ethynyl-1,4-dioxaspiro[4.5]decaneOrganic Azide (R-N₃)Cu(I) catalyst (e.g., CuSO₄/Sodium Ascorbate)1-(1,4-Dioxaspiro[4.5]decan-8-yl)-4-substituted-1H-1,2,3-triazole

This synthetic strategy offers a modular approach, allowing for the generation of a library of dioxaspiro-substituted triazoles by varying the organic azide component. This versatility is a hallmark of click chemistry and is highly valuable in drug discovery and development.

Chemical Reactivity and Mechanistic Studies of 1,4 Dioxaspiro 4.5 Decan 6 Amine Systems

Amine Functional Group Reactivity

The primary amine at the C-6 position is a potent nucleophile and a site for extensive functionalization. Standard transformations of primary amines, including alkylation, acylation, and oxidation, are readily applicable to this system, providing pathways to a variety of derivatives.

The nitrogen atom of 1,4-Dioxaspiro[4.5]decan-6-amine can be readily alkylated to form secondary and tertiary amines. A prominent method for achieving this is through reductive amination. This process typically involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding alkylated amine. This method is highly versatile, allowing for the introduction of a wide range of substituents.

Commonly employed reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and other hydride sources. The reaction conditions are generally mild and offer good yields, making it a favored strategy for synthesizing N-substituted derivatives.

Reactant 1Reactant 2 (Aldehyde/Ketone)Reducing AgentProduct
This compoundR-CHONaBH₄N-Alkyl-1,4-dioxaspiro[4.5]decan-6-amine
This compoundR₂C=ONaBH₄N,N-Dialkyl-1,4-dioxaspiro[4.5]decan-6-amine

This table represents a generalized scheme for reductive amination.

The nucleophilic amine group readily attacks acylating agents, such as acyl chlorides and acid anhydrides, to form stable amide bonds. This nucleophilic addition-elimination reaction is a fundamental transformation for creating more complex structures. The reaction typically proceeds rapidly at room temperature. To neutralize the hydrogen chloride byproduct when using acyl chlorides, a base like pyridine (B92270) is often added.

Alternatively, the Schotten-Baumann procedure, which involves performing the acylation in a two-phase system of water and an organic solvent with an aqueous base, provides a high-yielding method for amide formation. More advanced techniques, such as palladium-catalyzed aminocarbonylation, have been used on related iodo-vinyl spiroketal substrates to synthesize acrylamides, showcasing the broad utility of this amine in carbonylation chemistry.

AmineAcylating AgentConditionsProduct
This compoundEthanoyl chloridePyridine, Room Temp.N-(1,4-Dioxaspiro[4.5]decan-6-yl)acetamide
This compoundBenzoyl chlorideaq. NaOH, CH₂Cl₂N-(1,4-Dioxaspiro[4.5]decan-6-yl)benzamide

This table provides examples of typical acylation reactions.

The nitrogen atom in this compound can be oxidized to various higher oxidation states. The oxidation of primary amines can lead to a range of products, including hydroxylamines, nitroso compounds, and nitro compounds, depending on the oxidant and reaction conditions. libretexts.org

For instance, the oxidation of primary amines to nitro compounds is an attractive synthetic route. mdpi.com Reagents such as hydrogen peroxide, often in the presence of a metal catalyst, can be employed for this transformation. mdpi.com The reaction proceeds through intermediate species like nitroso compounds, which are further oxidized to the final nitro product. mdpi.com While direct oxidation of this compound is not extensively documented in dedicated studies, the general principles of amine oxidation are applicable. The choice of oxidant is crucial to prevent side reactions, such as the cleavage of the acid-sensitive spiroketal. Milder, selective oxidizing agents are therefore preferred.

Substrate TypeOxidizing AgentProduct Type
Primary AmineHydrogen Peroxide (H₂O₂)Nitro Compound
Primary AminePeroxyacids (e.g., mCPBA)Nitroso/Nitro Compound

This table shows general oxidation pathways for primary amines.

Reactivity of the Spiroketal Moiety

The 1,4-dioxaspiro[4.5]decane framework, a cyclic acetal, is generally stable under neutral and basic conditions, making it an excellent protecting group for the parent cyclohexanone (B45756). However, under acidic conditions, it becomes susceptible to nucleophilic attack and rearrangement.

The most significant reaction of the spiroketal moiety is its acid-catalyzed hydrolysis. In the presence of aqueous acid, the spiroketal is cleaved to regenerate the parent ketone, in this case, a 6-aminocyclohexanone derivative, and ethylene (B1197577) glycol.

The mechanism proceeds via protonation of one of the ether oxygens, converting it into a good leaving group. nih.gov The C-O bond cleaves, and the resulting oxonium ion is attacked by a water molecule. nih.gov Subsequent proton transfers and elimination of the second alcohol moiety lead to the formation of the ketone. This reactivity is fundamental to its use as a protecting group, allowing for selective deprotection under specific acidic conditions while other functional groups remain intact. The efficiency of this deketalization can be high, with studies on the related 1,4-dioxaspiro[4.5]decan-8-one showing yields up to 80% under optimized acidic conditions.

The spiroketal framework can participate in or influence more complex ring-forming and transformation reactions. For instance, imines derived from related spiroketal ketones have been shown to undergo cycloaddition reactions, such as the Diels-Alder reaction, to construct highly functionalized new ring systems.

Furthermore, the synthesis of spiroketals themselves often involves cyclization reactions that highlight the system's reactivity. Hetero-Diels-Alder reactions can be employed to form spiroketal systems with high stereoselectivity. While these are formation pathways, they underscore the inherent structural dynamics and potential for the spiroketal to engage in or be formed from complex cyclization cascades, offering routes to novel spirocyclic architectures.

Redox Chemistry of Dioxole-Containing Systems

The redox chemistry of systems containing a dioxole or a related 1,3-dioxolane (B20135) moiety, as found in this compound, is of significant interest. While direct studies on the target amine may be limited, the reactivity of analogous structures provides insight into their potential redox behavior.

The N-oxide fragment in heterocyclic compounds, such as quinoxaline (B1680401) 1,4-dioxides, is known to be highly reactive and facilitates many chemical reactions. Its reduction is a synthetically valuable method for preparing various derivatives nih.gov. This suggests that the oxygen atoms in the dioxolane ring of the spiro compound could influence its oxidative stability and potential to participate in electron transfer processes.

In a different context, dioxolone derivatives have been investigated as additives for high-energy-density lithium-ion batteries. Specifically, 5-methyl-4-((trifluoromethoxy)methyl)-1,3-dioxol-2-one and 5-methyl-4-((trimethylsilyloxy)methyl)-1,3-dioxol-2-one have been designed as additives to form a stable solid electrolyte interphase (SEI) nih.gov. These derivatives participate in polymeric propagation, highlighting the reactivity of the dioxole ring system under electrochemical conditions nih.gov. This suggests that the dioxolane ring in this compound could also exhibit redox activity, potentially undergoing ring-opening or polymerization under specific electrochemical potentials.

The general redox chemistry of dioxygen and its reduced forms, superoxide (B77818) (O₂⁻) and peroxide (O₂²⁻), provides a fundamental comparison for the behavior of oxygen-containing heterocycles acs.org. The ease of reduction and the corresponding bond lengths and vibrational frequencies of these species offer a baseline for understanding the potential for electron transfer and bond cleavage in dioxole-containing systems acs.org.

Catalytic Transformations Involving Dioxaspiro Compounds

Palladium-catalyzed aminocarbonylation is a powerful method for the synthesis of amides, and it has been successfully applied to dioxaspiro systems. Research has demonstrated the synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides from 2-acetylcyclohexanone (B32800) via a palladium-catalyzed aminocarbonylation reaction chemicalbook.com. This transformation highlights the utility of the dioxaspiro moiety in directing the synthesis of complex acrylamides. The study investigated the influence of different amine nucleophiles and reaction conditions on the yield of the final products chemicalbook.com.

The general mechanism of palladium-catalyzed aminocarbonylation of aryl halides involves several key steps: oxidative addition of the halide to a Pd(0) complex, insertion of carbon monoxide to form a palladium-acyl complex, and subsequent nucleophilic attack by the amine to yield the amide and regenerate the Pd(0) catalyst nist.gov. In the context of the synthesis of 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides, a plausible reaction mechanism has been proposed, taking into account the specific substrate and reaction conditions chemicalbook.com.

The choice of ligands for the palladium catalyst can significantly influence the outcome of aminocarbonylation reactions. For instance, in the aminocarbonylation of 6-iodoquinoline, the use of triphenylphosphine (B44618) at 40 bar of carbon monoxide favored the formation of 2-ketocarboxamides, while the bidentate ligand XantPhos under atmospheric pressure led to the selective synthesis of quinoline-6-carboxamides unimore.it. This demonstrates the potential for fine-tuning the selectivity of aminocarbonylation reactions involving complex substrates like dioxaspiro compounds.

A detailed study on the palladium-catalyzed aminocarbonylation of aryl chlorides with ammonia (B1221849) revealed the complexity of the catalytic cycle, with potential for different pathways for the crucial C-N bond-forming reductive elimination step nist.gov. These mechanistic insights are valuable for optimizing similar reactions with dioxaspiro substrates.

Ruthenium catalysts have proven to be highly effective in the enantioselective hydrogenation of ketones within dioxaspiro systems. A notable example is the asymmetric hydrogenation of racemic 6-aryl-1,4-dioxaspiro[4.5]decan-7-ones, which yields functionalized chiral β-aryl cyclohexanols with high enantioselectivity (up to 99% ee) through a dynamic kinetic resolution process acs.orgthieme-connect.de. This method utilizes a chiral spiro ruthenium catalyst, demonstrating the power of catalyst control in achieving high stereoselectivity acs.orgthieme-connect.deorganic-chemistry.org.

The reaction proceeds by hydrogenating a racemic mixture of α-aryl cyclohexanones that contain a β-monoethylene ketal group thieme-connect.de. The success of this protocol, even on a decagram scale, underscores its potential for practical applications in synthesizing optically active and densely functionalized molecules acs.orgthieme-connect.de. The presence of the ethylene ketal group (the dioxaspiro moiety) appears to have minimal negative impact on the selectivity and reactivity of the hydrogenation organic-chemistry.org.

The following table summarizes the results of the ruthenium-catalyzed enantioselective hydrogenation of various racemic 6-aryl-1,4-dioxaspiro[4.5]decan-7-ones:

Substrate (Aryl Group)CatalystYield (%)Enantiomeric Excess (ee, %)Reference
Phenyl(Rₐ,S,S)-5c9598 thieme-connect.de
4-Methoxyphenyl(Rₐ,S,S)-5c9699 thieme-connect.de
4-Chlorophenyl(Rₐ,S,S)-5c9497 thieme-connect.de
2-Naphthyl(Rₐ,S,S)-5c9296 thieme-connect.de

Mechanistic Investigations of Key Transformations

While direct photochemical studies on this compound are not extensively documented, the photochemistry of the related 1,3-dioxolane provides valuable insights into potential reaction pathways. The photochemical decomposition of 1,3-dioxolane has been shown to proceed through two primary processes, leading to the formation of various products including ethylene, carbon dioxide, and hydrogen acs.org. This suggests that under photolytic conditions, the dioxolane ring of a dioxaspiro compound could undergo fragmentation.

More recently, a photochemical Giese reaction of 1,3-dioxolane with vinyl ketones has been demonstrated using graphitic carbon nitride as a photoredox catalyst under blue LED irradiation thieme-connect.de. This reaction proceeds via the generation of a dioxolanyl radical, which then undergoes conjugate addition thieme-connect.de. This indicates that dioxaspiro systems could be susceptible to radical formation at the dioxolane ring under photochemical conditions, opening up avenues for C-C bond formation.

The following table outlines the products from the photochemical decomposition of 1,3-dioxolane:

Primary ProcessProductsPercentage of DecompositionReference
ACH₂=CH₂ + CO₂ + H₂ (and/or 2H)35% acs.org
BCH₂O + CH₃ + CO + H65% acs.org

Chemoselectivity and regioselectivity are critical considerations in the reactions of multi-functionalized molecules like this compound, which contains an amine group and a protected ketone (the dioxaspiro moiety).

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in a molecule containing both an amine and a ketal, a reducing agent might selectively reduce a different functional group introduced elsewhere in the molecule while leaving the amine and ketal untouched. The choice of reagents is paramount in achieving such selectivity chemicalbook.com.

Regioselectivity concerns the preferential formation of one constitutional isomer over another. In the context of reactions involving the cyclohexyl ring of the dioxaspiro system, for example, the addition of a reagent to an unsaturated derivative could lead to different positional isomers nih.govontosight.ai. The outcome is often governed by factors such as steric hindrance and the electronic nature of the substituents and reagents nih.govacs.org.

In the palladium-catalyzed aminocarbonylation of 6-iodoquinoline, the choice of phosphine (B1218219) ligand dramatically influenced the chemoselectivity between the formation of a simple amide and a ketoamide unimore.it. This illustrates how catalytic systems can be tailored to control which reaction pathway is favored in a molecule with multiple reactive sites.

The principles of regioselectivity are often explained by rules such as Markovnikov's rule in electrophilic additions to unsymmetrical alkenes, which dictates the position of addition based on carbocation stability nih.gov. While not directly applicable to all reactions of the saturated ring of this compound, these principles are fundamental to predicting the outcome of reactions on unsaturated derivatives or in ring-opening scenarios.

Computational Chemistry and Theoretical Studies on 1,4 Dioxaspiro 4.5 Decan 6 Amine

Molecular Modeling and Docking Studies of Dioxaspiro Ligands

Molecular modeling and docking studies have been instrumental in understanding the structure-activity relationships (SAR) of ligands based on the 1,4-dioxaspiro[4.5]decane framework. These studies have been particularly insightful in the context of designing ligands for specific biological targets.

For instance, research on a series of arylpiperazine derivatives containing the 1,4-dioxaspiro[4.5]decane moiety has utilized molecular docking to investigate their binding at 5-HT1A and α1-adrenoceptor subtypes. nih.gov In one study, 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine was identified as a potent and selective 5-HT1A receptor ligand. nih.govunimore.it Subsequent research involved docking this and related compounds into a theoretical model of the 5-HT1A receptor. The computational results aligned well with experimental binding affinity and functional activity data, providing a rational basis for the observed SAR. nih.gov These findings have paved the way for the development of new, more selective ligands. nih.gov

Docking studies on a recently published 5-HT1A receptor model with a derivative of 1,4-dioxaspiro[4.5]decane substituted at the C8 position have also been performed. unimore.it Furthermore, the replacement of oxygen atoms in the spiro ring with sulfur was investigated computationally, showing a progressive decrease in α1 affinity. unimore.it Such studies highlight the power of molecular modeling in predicting how structural modifications to the dioxaspiro core can influence receptor selectivity and affinity. unimore.it

The insights gained from these computational analyses are crucial for the rational design of novel therapeutic agents with improved potency and selectivity.

Quantum Chemical Calculations for Electronic Structure and Energetics (e.g., AM1, PM3)

Quantum chemical calculations are a powerful tool for investigating the electronic structure and energetics of molecules like 1,4-dioxaspiro[4.5]decan-6-amine. Methods such as AM1 (Austin Model 1) and PM3 (Parametrized Model 3) are semi-empirical methods that can provide valuable information about molecular properties.

These methods are often used as a starting point for more complex calculations. For example, AM1-based charges are frequently a good initial choice for developing quantitative structure-activity relationship (QSAR) models, including the prediction of properties like the partition coefficient (logP). mdpi.com

While specific AM1 or PM3 studies on this compound are not extensively documented in the provided results, the application of such methods to similar organic molecules is a standard practice. These calculations can elucidate key electronic descriptors such as atomic charges, dipole moments, and frontier molecular orbital energies (HOMO and LUMO). This information is critical for understanding a molecule's reactivity and its potential for intermolecular interactions.

More advanced methods like Density Functional Theory (DFT) have been used to study the electronic properties of related diazaspiro compounds. nih.gov For instance, TDDFT (Time-Dependent DFT) calculations have been employed to determine the HOMO and LUMO energies and to compare theoretical and experimental absorption spectra. nih.gov Similar DFT-based approaches have been used to analyze the bonding interactions in metal complexes of macrocyclic ligands, providing insights into the electrostatic and charge-transfer contributions to bonding. mdpi.comsemanticscholar.org

Computational Method Key Information Provided Relevance to this compound
AM1/PM3 Atomic charges, dipole moments, heats of formationFoundational electronic properties influencing reactivity and intermolecular interactions.
DFT/TDDFT HOMO/LUMO energies, electronic transition energiesDeeper understanding of electronic structure, reactivity, and spectroscopic properties.
NEDA/NBO Analysis Bonding analysis, charge transfer contributionsDetailed insight into the nature of chemical bonds and non-covalent interactions.

Molecular Mechanics Simulations for Conformational Analysis (e.g., MM2)

The conformational flexibility of the 1,4-dioxaspiro[4.5]decane ring system is a key determinant of its biological activity. Molecular mechanics simulations, using force fields like MM2 (Molecular Mechanics 2), are well-suited for exploring the conformational landscape of such molecules.

The spirocyclic core of this compound provides a degree of conformational rigidity. However, the cyclohexane (B81311) ring can still adopt various chair and boat conformations, and the dioxolane ring also has some flexibility. Molecular mechanics simulations can be used to determine the relative energies of these different conformers and to identify the most stable, low-energy conformations.

Understanding the preferred three-dimensional structure of the molecule is crucial, as it dictates how the amine functional group and the rest of the scaffold are presented for interaction with biological targets. For example, in docking studies of dioxaspiro-based ligands, the initial conformation of the ligand can significantly influence the predicted binding mode and affinity. nih.gov

While specific MM2 studies on this compound were not found in the search results, the general principles of conformational analysis using molecular mechanics are widely applied in medicinal chemistry and drug design for molecules with similar structural features.

Prediction of Reactivity and Selectivity in Dioxaspiro Systems

Computational tools are increasingly being used to predict the reactivity and selectivity of organic reactions, including those involving dioxaspiro systems. rsc.org These predictions can be invaluable for planning synthetic routes and understanding reaction mechanisms.

The prediction of site- and regioselectivity is a major focus of computational chemistry. rsc.orgnih.gov For complex molecules with multiple potential reaction sites, computational models can help to identify the most likely position for a chemical transformation to occur. nih.gov This is often achieved by calculating the activation energies of competing reaction pathways, with the lowest energy pathway corresponding to the major product. nih.gov

Machine learning models, often trained on large datasets of chemical reactions, are also emerging as powerful tools for predicting reaction outcomes. nih.govrsc.orgchemrxiv.org These models can learn complex relationships between the structure of a reactant and its reactivity, enabling rapid and accurate predictions. rsc.orgchemrxiv.org For example, graph-convolutional neural networks have been successfully used to predict the site selectivity of C-H functionalization reactions in aromatic systems. rsc.orgchemrxiv.org

In the context of dioxaspiro systems, computational methods could be used to predict the selectivity of reactions such as the selective deketalization of related tetraoxadispiro compounds. researchgate.net By understanding the factors that influence the stability of intermediates and transition states, it may be possible to design more efficient and selective synthetic methods for preparing compounds like this compound and its derivatives.

Furthermore, theoretical studies have been used to investigate the regioselectivity of nucleophilic substitution reactions in other heterocyclic systems, such as perfluoroaromatics. mdpi.com Similar approaches could be applied to dioxaspiro compounds to predict their reactivity towards various nucleophiles and electrophiles.

Applications of 1,4 Dioxaspiro 4.5 Decan 6 Amine and Its Scaffolds in Organic Synthesis and Chemical Biology Research

Role as Versatile Synthetic Intermediates and Building Blocks

The 1,4-dioxaspiro[4.5]decane framework is a cornerstone in synthetic organic chemistry, serving as a versatile building block for a diverse range of molecules. Its utility stems from the presence of the ketal group, which effectively protects a ketone functionality, allowing for selective chemical transformations at other positions of the molecule. This feature is particularly advantageous in multi-step syntheses where precise control over reactivity is essential.

The related compound, 1,4-Dioxaspiro[4.5]decan-8-one, is a well-established bifunctional synthetic intermediate. researchgate.net It is widely employed in the synthesis of various organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. researchgate.net The protected ketone allows for modifications elsewhere on the cyclohexane (B81311) ring, and the ketone can be deprotected under acidic conditions when needed. This strategic protection and deprotection are fundamental to its role as a versatile building block. researchgate.netinnospk.com

Furthermore, derivatives of the 1,4-dioxaspiro[4.5]decane scaffold are utilized in palladium-catalyzed reactions, which are powerful tools in modern organic synthesis. For instance, 6-(1-Iodovinyl)-1,4-dioxaspiro[4.5]decane, derived from 2-acetylcyclohexanone (B32800), can undergo aminocarbonylation to produce 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides. researchgate.net This transformation highlights the ability to introduce diverse functional groups onto the spirocyclic core, further expanding its synthetic utility.

Precursors for the Synthesis of Complex Organic Molecules

The inherent structural features of 1,4-dioxaspiro[4.5]decane derivatives make them ideal precursors for the synthesis of more complex and often biologically significant molecules. The spirocyclic system provides a rigid framework that can be elaborated upon to construct intricate three-dimensional architectures.

A notable application is in the synthesis of potent analgesic compounds, where 1,4-Dioxaspiro[4.5]decan-8-one serves as a key starting material. innospk.com Its structure provides a foundation upon which the necessary pharmacophores for analgesic activity can be built.

Moreover, the 1,4-dioxaspiro[4.5]decane moiety is a precursor in the synthesis of various heterocyclic compounds. For example, it has been used to create 1,4,8-triazaspiro[4.5]decan-2-one derivatives, which have been investigated as potential inhibitors of the mitochondrial permeability transition pore. nih.gov This demonstrates the role of the spirocycle in accessing novel and complex heterocyclic systems with potential therapeutic applications.

Strategies for Chiral Induction and Enantioselective Synthesis

The synthesis of single enantiomers of chiral molecules is of paramount importance in medicinal chemistry, as different enantiomers can have vastly different biological activities. The 1,4-dioxaspiro[4.5]decane scaffold has been incorporated into strategies for chiral induction and enantioselective synthesis.

One approach involves the use of chiral catalysts to control the stereochemical outcome of reactions involving spirocyclic precursors. For instance, chiral Brønsted acids have been employed in the enantioselective desymmetrization of 3-substituted oxetanes to produce chiral 1,4-benzoxazepines. nih.gov While not directly involving 1,4-dioxaspiro[4.5]decan-6-amine, this principle of using chiral catalysts to control the stereochemistry of spirocyclic systems is a key strategy in the field.

Another strategy is the stereochemically controlled synthesis of related spirocycles like 1,8-dioxaspiro[4.5]decanes through phenylsulfanyl migration. rsc.org This method allows for the preparation of single enantiomers and diastereoisomers by controlling the stereochemistry of preceding reactions like aldol (B89426) additions or reductions of hydroxy-ketones. rsc.org Such methodologies are crucial for accessing stereochemically pure compounds for biological evaluation.

Development of Specialized Chemical Probes and Tritium-Labeled Analogs

To study the interaction of molecules with biological systems, researchers often utilize chemical probes and radiolabeled compounds. The 1,4-dioxaspiro[4.5]decane framework has been instrumental in the development of such tools.

1,4-Cyclohexanedione (B43130) monoethylene acetal, a synonym for 1,4-dioxaspiro[4.5]decan-8-one, is used as a building block in the synthesis of tritium-labeled probes. chemicalbook.com These probes are valuable for autoradiography studies, for instance, in visualizing the dopamine (B1211576) reuptake complex. chemicalbook.com Tritium labeling is a powerful technique in drug discovery as it allows for the tracking and quantification of a compound's distribution and binding within biological systems. nih.gov

The synthesis of tritium-labeled compounds often involves methods like catalytic tritium-halogen exchange or tritide (B1234025) reductions. nih.gov For example, an organoiridium catalyst has been used for tritium/hydrogen exchange to label a potent C-C chemokine receptor 1 (CCR1) antagonist. nih.gov The stability of the 1,4-dioxaspiro[4.5]decane scaffold under such labeling conditions makes it a suitable core for these specialized research tools.

Design and Synthesis of Lead Compounds for Chemical Biology Investigations

The unique structural and chemical properties of the 1,4-dioxaspiro[4.5]decane scaffold have made it an attractive platform for the design and synthesis of lead compounds in chemical biology, particularly for targeting enzymes and ion channels.

Scaffold Design for Cholinesterase Inhibitors

Cholinesterase inhibitors are a class of drugs used to treat the symptoms of Alzheimer's disease. mdpi.com The design of novel and effective cholinesterase inhibitors is an active area of research. The 1,4-dioxaspiro[4.5]decane scaffold has been explored in the development of such inhibitors.

While direct examples involving this compound are not prevalent in the provided search results, the general principles of scaffold-based drug design are relevant. Researchers often design and synthesize new series of compounds based on a core structure to explore structure-activity relationships. For instance, new series of 1,4-benzodiazepine-2,5-dione derivatives have been synthesized and evaluated as cholinesterase inhibitors. nih.gov The 1,4-dioxaspiro[4.5]decane scaffold could similarly be used as a template to generate libraries of potential cholinesterase inhibitors for screening. The synthesis of triazole derivatives in 1,4-dioxane (B91453) further illustrates the use of related solvent systems in preparing compounds for such biological evaluations. mdpi.com

Exploration of Calcium Channel Modulation Scaffolds

Calcium channels are important therapeutic targets for a variety of cardiovascular and neurological disorders. The development of molecules that can modulate the activity of these channels is a key goal in drug discovery.

The 1,4,8-triazaspiro[4.5]decan-2-one framework, derived from the broader spiro[4.5]decane class, has been investigated for its potential to inhibit the mitochondrial permeability transition pore (mPTP), a type of ion channel. nih.gov This work highlights the potential of spirocyclic scaffolds in the design of compounds that can interact with and modulate the function of ion channels. The rigid spirocyclic structure can help to position key functional groups in the correct orientation for binding to the channel protein.

Development of 5-HT1A Receptor Ligands

The 1,4-dioxaspiro[4.5]decane scaffold is a key structural element in the design of ligands for the serotonin (B10506) 5-HT1A receptor, a significant target in the treatment of neuropsychiatric disorders. nih.gov The rigid spirocyclic core helps to orient substituent groups in a defined three-dimensional space, which is crucial for achieving high-affinity and selective binding to the receptor.

Research has focused on synthesizing arylpiperazine derivatives connected to the 1,4-dioxaspiro[4.5]decane core. For instance, the compound 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine was identified as a potent and selective 5-HT1A receptor agonist. nih.gov Further studies involved modifying this lead compound by altering the heterocyclic ring and the amine chain to optimize potency, efficacy, and selectivity. nih.gov

These investigations led to the identification of new partial agonists with significant therapeutic potential. nih.gov For example, modifications involving oxygen/sulfur substitution within the spirocyclic system were found to enhance affinity, potency, and efficacy at the 5-HT1A receptor. cgl.org.cn Molecular docking studies have corroborated these experimental findings, showing how these spiro-compounds fit into the receptor's binding site. nih.gov The interaction between the ligand's amine group and key amino acid residues, such as Asp116, is a critical determinant of binding affinity. mdpi.com

The research highlights a clear structure-activity relationship (SAR) where the nature and position of substituents on the spirocyclic and arylpiperazine moieties dictate the ligand's pharmacological profile.

Table 1: Pharmacological Data of Selected 1,4-Dioxaspiro[4.5]decane Derivatives at 5-HT1A Receptors

CompoundDescriptionReceptor TargetAffinity (Ki, nM)Activity
8 N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate5-HT1A1.2Ligand mdpi.com
10 N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate5-HT1A21.3Ligand mdpi.com
14 1-Oxa-4-thiaspiro derivative5-HT1A-Partial Agonist (High Selectivity) nih.gov
15 1-Oxa-4-thiaspiro derivative5-HT1A-Partial Agonist (High Potency, pD2 = 9.58) nih.gov

Investigation of Potential Modulators of Bacterial Quorum Sensing

The application of the this compound scaffold has extended into the field of chemical biology, specifically in studying bacterial communication. Bacteria often regulate collective behaviors, such as virulence and biofilm formation, through a process called quorum sensing (QS). nih.gov This intercellular signaling is mediated by small molecules that bind to specific receptor proteins. nih.gov

Applications in the Synthesis of Specialty Chemicals and Materials

The 1,4-dioxaspiro[4.5]decane framework, and its functionalized derivatives like the corresponding ketone, 1,4-dioxaspiro[4.5]decan-8-one, are recognized as valuable intermediates in the synthesis of a variety of organic chemicals. researchgate.net This precursor is used to create pharmaceutical intermediates, insecticides, and even components for liquid crystals. researchgate.net The conversion of the ketone to an amine, such as this compound, further expands its utility.

The spirocyclic amine serves as a building block for more complex molecular architectures. Its unique three-dimensional structure makes it a candidate for developing specialty materials where specific molecular orientations are required. The amine group allows for its incorporation into larger polymer chains or functional materials through reactions like amidation or reductive amination. Chiral versions of these spiro-amines can also serve as precursors for ligands used in asymmetric catalysis, highlighting their role in producing enantiomerically pure specialty chemicals.

Q & A

Q. Table 1: Synthetic Methods and Yields

MethodReagents/ConditionsYieldReference
Reductive AminationNaBH₄, MeOH, 0°C to RT61%
CyclizationAldehyde + PPh₃, THF, RT~15%*
Oxidation AttemptSeO₂, dimethoxyethane, 100°CFailed
*Yield inferred from related procedures.

Basic: How is the structure of this compound confirmed post-synthesis?

Methodological Answer:
Structural confirmation relies on spectroscopic and analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, spiro systems show distinct splitting patterns for bridgehead protons .
  • FTIR : Confirms functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for amines) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity .
  • Chromatography : Column chromatography (silica gel, EtOAc/hexane) ensures purity, as described in spiro compound syntheses .

Advanced: How can researchers address low yields in spiroamine syntheses?

Methodological Answer:
Low yields often stem from steric hindrance or competing side reactions. Strategies include:

  • Optimizing Reaction Conditions : Adjusting temperature, solvent polarity, or catalyst loading. For example, Pd(OH)₂/K₂CO₃ improved yields in spiro ketone oxidations to 36% .
  • Alternative Reagents : Replacing SeO₂ (which led to decomposition ) with milder oxidants like TBHP (tert-butyl hydroperoxide) for selective transformations.
  • Protecting Groups : Temporarily masking reactive sites (e.g., using dioxolane rings) to prevent undesired side reactions during amine functionalization .

Advanced: What are effective strategies for functionalizing the amine group in this spiro compound?

Methodological Answer:
The primary amine can be derivatized via:

  • Acylation : Reacting with activated esters (e.g., DCC/HOBt-mediated coupling) to form amides, as seen in the synthesis of N-(3-spiropropynyl)hexanamide derivatives .
  • Schiff Base Formation : Condensation with aldehydes (e.g., 4-chlorobenzaldehyde) to generate imines, useful in probing biological activity .
  • Cross-Coupling Reactions : Pd-catalyzed couplings (e.g., Buchwald-Hartwig) to introduce aryl/heteroaryl groups, though steric effects may require tailored ligands .

Basic: What solvents and conditions are optimal for reactions involving this compound?

Methodological Answer:

  • Polar Solvents : Methanol (for reductions ), THF (for cyclizations ), and dichloromethane (for oxidations ).
  • Inert Atmosphere : Use of dry solvents and N₂/Ar for moisture-sensitive steps (e.g., Grignard additions to spiro ketones) .
  • Temperature Control : Low temperatures (0°C) for exothermic steps (e.g., NaBH₄ reductions) to minimize side reactions .

Advanced: How to resolve contradictions in reaction outcomes (e.g., oxidation failures)?

Methodological Answer:

  • Mechanistic Analysis : Use ¹H NMR to track reaction progress. In one case, SeO₂ oxidation of 1,4-Dioxaspiro[4.5]dec-6-en-8-one led to decomposition, necessitating alternative pathways .
  • Computational Modeling : Predict reactivity using DFT calculations to identify transition states or unstable intermediates.
  • Literature Cross-Validation : Compare with successful spiro oxidations using TBHP/Pd catalysts or enzymatic methods.

Advanced: What role does this spiroamine play in complex molecule synthesis?

Methodological Answer:
The compound serves as a versatile intermediate:

  • Quorum Sensing Probes : Incorporated into D-desthiobiotin-AI-2 hybrids to study bacterial communication .
  • Pharmaceutical Scaffolds : Functionalized into diamides (e.g., N'-(2-chlorophenyl) derivatives) for receptor interaction studies .
  • Asymmetric Catalysis : Chiral spiroamines are precursors for ligands in enantioselective Rh-catalyzed additions .

Retrosynthesis Analysis

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Reactant of Route 1
1,4-Dioxaspiro[4.5]decan-6-amine
Reactant of Route 2
Reactant of Route 2
1,4-Dioxaspiro[4.5]decan-6-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.